molecular formula C6H9NO3S B587471 (R)-Aminofol-d3 CAS No. 1286597-21-4

(R)-Aminofol-d3

Cat. No.: B587471
CAS No.: 1286597-21-4
M. Wt: 178.22
InChI Key: WXTBYSIPOKXCPM-MQBGRFPLSA-N
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Description

®-Aminofol-d3 is a deuterated derivative of ®-Aminofol, a compound that has garnered interest in various scientific fields due to its unique properties. The deuterium atoms in ®-Aminofol-d3 replace the hydrogen atoms, which can lead to differences in the compound’s stability and reactivity. This compound is particularly valuable in research settings where isotopic labeling is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Aminofol-d3 typically involves the incorporation of deuterium atoms into the ®-Aminofol molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in ®-Aminofol with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: Utilizing deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of ®-Aminofol-d3 may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-Aminofol-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-Aminofol-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the pathways and interactions of ®-Aminofol in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-Aminofol-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Aminofol: The non-deuterated version of ®-Aminofol-d3.

    (S)-Aminofol-d3: The enantiomer of ®-Aminofol-d3 with a different spatial arrangement of atoms.

    Deuterated Amino Acids: Compounds with similar isotopic labeling but different functional groups.

Uniqueness

®-Aminofol-d3 is unique due to its specific isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. The presence of deuterium atoms can also enhance the compound’s stability and alter its reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(4R)-3-(2,2,2-trideuterioacetyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-MQBGRFPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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